8,9-二羟基二十碳酸

描述

8,9-DiHETE is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA; ). It is produced in rat liver microsomes, but not renal microsomes, by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases. Dietary EPA supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9, 11,12, and 14,15 forms.

科学研究应用

在心血管系统中的作用

8,9-二羟基二十碳酸在心血管系统中起着重要作用。 它在人原代冠状动脉平滑肌细胞中诱导cAMP产生 。这表明它可能在调节心脏功能和血压方面发挥作用。

参与炎症和疼痛

研究表明,在由内侧半月板不稳定引起的小鼠骨关节炎疼痛模型中,8,9-二羟基二十碳酸的等离子水平升高 。这表明8,9-二羟基二十碳酸可能参与炎症反应和疼痛感知。

骨关节炎的潜在治疗靶点

骨关节炎疼痛中8,9-二羟基二十碳酸水平的升高可以通过可溶性环氧化物水解酶 (sEH) 抑制剂TPPU逆转 。这表明8,9-二羟基二十碳酸可能是骨关节炎的潜在治疗靶点。

在神经系统疾病中的作用

在大鼠手术诱发急性脊髓损伤 (SCI) 模型中,脊髓中8,9-二羟基二十碳酸水平也升高 。这意味着8,9-二羟基二十碳酸可能在神经系统疾病中发挥作用,并且可能是SCI治疗的潜在靶点。

花生四烯酸的代谢产物

8,9-二羟基二十碳酸是一种氧脂类,是花生四烯酸代谢产物的消旋混合物 。 它通过环氧化物水解酶由花生四烯酸通过8,9-EET中间体形成 。这突出了它在脂质代谢中的作用。

二十碳五烯酸 (EPA) 的代谢产物

8,9-二羟基二十碳酸是20:5 ω-3脂肪酸二十碳五烯酸 (EPA) 的主要代谢产物 。 它在鼠肝微粒体中产生,但在肾脏微粒体中不产生,这是通过细胞色素P450单加氧酶由EPA产生不稳定的中间体8,9-环氧二十碳四烯酸形成的 。这表明它在ω-3脂肪酸代谢中的重要性。

作用机制

Target of Action

The primary targets of 8,9-DiHETE are cytochrome P450 (P450) enzymes . These enzymes play a crucial role in the metabolism of arachidonic acid (AA), generating eicosanoids that serve as important autocrine and paracrine factors with diverse biological functions .

Mode of Action

8,9-DiHETE is an oxylipin, a class of signaling molecules derived from the oxidation of fatty acids. It is a racemic mixture of the arachidonic acid metabolites 8(S),9®-DiHET and 8®,9(S)-DiHET . It is formed from arachidonic acid via an (±)8(9)-EET intermediate by epoxide hydrolases .

Biochemical Pathways

8,9-DiHETE is involved in the cytochrome P450 pathways . It is a major metabolite of the 20:5 ω-3 fatty acid eicosapentaenoic acid (EPA) and is produced in rat liver microsomes by the generation of the unstable intermediate 8,9-epoxy eicosatetraenoic acid from EPA by cytochrome P450 monooxygenases .

Pharmacokinetics

It is known that dietary epa supplementation in humans results in substantial urinary excretion of vicinal diols, including 8,9-dihete . This suggests that the compound is well-absorbed and metabolized, and its bioavailability is influenced by dietary intake of EPA.

Result of Action

8,9-DiHETE has been shown to induce cAMP production in primary human coronary artery smooth muscle cells . This suggests that it may play a role in regulating vascular tone. Additionally, plasma levels of 8,9-DiHETE are increased in a mouse model of osteoarthritic pain induced by destabilization of the medial meniscus . This effect can be reversed by the soluble epoxide hydrolase (sEH) inhibitor TPPU .

生化分析

Biochemical Properties

8,9-DiHETE plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases . The nature of these interactions involves the conversion of EETs into vicinal diols, with the concurrent loss of much of their biological activity .

Cellular Effects

8,9-DiHETE has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, 8,9-DiHETE (1 µM) induces cAMP production in primary human coronary artery smooth muscle cells .

Molecular Mechanism

The molecular mechanism of 8,9-DiHETE involves its role as a signaling molecule. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is formed from arachidonic acid via an 8,9-EET intermediate by epoxide hydrolases .

Metabolic Pathways

8,9-DiHETE is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways, which could also include any effects on metabolic flux or metabolite levels. For instance, it is a part of the Cytochrome P450 (P450) eicosanoid pathway .

生物活性

(+/-)-8,9-dihydroxy-5Z,11Z,14Z,17Z-eicosatetraenoic acid (also known as 8,9-DiHETE) is a bioactive lipid derived from arachidonic acid metabolism. This compound has garnered attention due to its significant biological activities, particularly in inflammation and cardiovascular health. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 338.48 g/mol

- CAS Number : 192461-96-4

-

Structural Formula :

8,9-DiHETE is primarily involved in the modulation of inflammatory responses and has been shown to interact with various signaling pathways:

- TRPV Channel Modulation : Research indicates that 8,9-DiHETE inhibits transient receptor potential vanilloid (TRPV) channel activity, which is crucial in mediating pain and inflammation. In vitro studies have demonstrated that it can prevent endothelial barrier disruption induced by TRPV4 activation .

- Eicosanoid Pathway : As a product of arachidonic acid metabolism via cytochrome P450 enzymes, 8,9-DiHETE participates in the eicosanoid signaling pathway. Eicosanoids are known to regulate vascular tone and inflammatory responses .

Biological Activities

- Anti-inflammatory Effects :

- Cardiovascular Health :

- Cellular Proliferation :

Case Study: Colitis Healing

A study investigating the effects of 8,9-DiHETE on murine colitis revealed that oral administration significantly reduced inflammation markers and accelerated healing. The concentration of 8,9-DiHETE was notably higher during the recovery phase compared to acute inflammation stages .

Research Findings Summary

属性

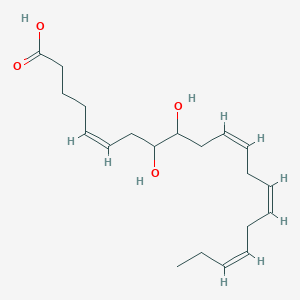

IUPAC Name |

(5Z,11Z,14Z,17Z)-8,9-dihydroxyicosa-5,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-12-15-18(21)19(22)16-13-10-11-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,12-9-,13-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXFSSCYFERVGJQ-JJUYGIQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C(CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(C(C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201348077 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867350-87-6 | |

| Record name | (5Z,11Z,14Z,17Z)-8,9-Dihydroxy-5,11,14,17-icosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201348077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。